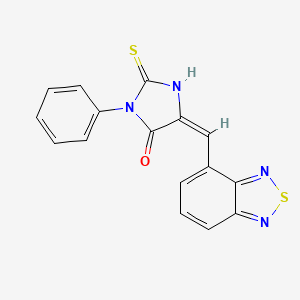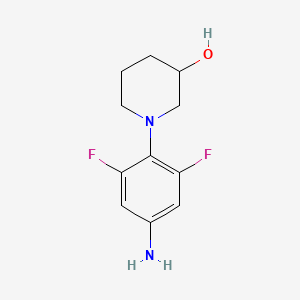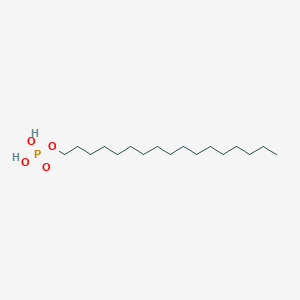
Heptadecyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecyl dihydrogen phosphate is an organic phosphate ester with the chemical formula C17H37O4P. It is a long-chain alkyl phosphate ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its surfactant properties, making it useful in formulations that require emulsification, dispersion, and stabilization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadecyl dihydrogen phosphate can be synthesized through the esterification of heptadecanol with phosphoric acid. The reaction typically involves heating heptadecanol with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the phosphate ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where heptadecanol and phosphoric acid are fed into a reactor. The reaction mixture is heated and stirred to promote esterification. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: Heptadecyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce heptadecanol and phosphoric acid.
Oxidation: This compound can be oxidized to form heptadecanoic acid and phosphoric acid.
Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Heptadecanol and phosphoric acid.
Oxidation: Heptadecanoic acid and phosphoric acid.
Substitution: Various alkyl or acyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Heptadecyl dihydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the formulation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in targeted drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants for various industrial applications.
Mecanismo De Acción
The mechanism of action of heptadecyl dihydrogen phosphate primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic phosphate group interacts with water, allowing it to stabilize emulsions and disperse particles. In biological systems, it can interact with cell membranes and enhance the delivery of therapeutic agents by facilitating their incorporation into lipid bilayers.
Comparación Con Compuestos Similares
Octadecyl dihydrogen phosphate: Similar in structure but with an additional carbon in the alkyl chain.
Hexadecyl dihydrogen phosphate: One carbon less in the alkyl chain compared to heptadecyl dihydrogen phosphate.
Dodecyl dihydrogen phosphate: A shorter alkyl chain, resulting in different surfactant properties.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in certain applications where other alkyl phosphates may not perform as well.
Propiedades
Fórmula molecular |
C17H37O4P |
|---|---|
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
heptadecyl dihydrogen phosphate |
InChI |
InChI=1S/C17H37O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20/h2-17H2,1H3,(H2,18,19,20) |
Clave InChI |
CYZASAMUYFRGTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)



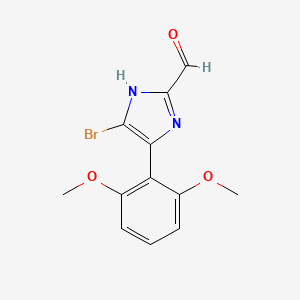
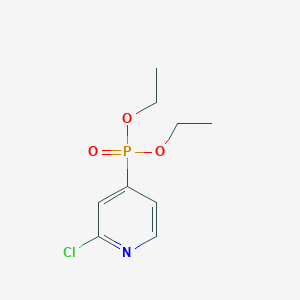
![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)
